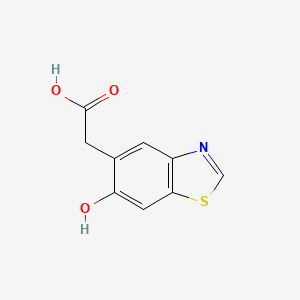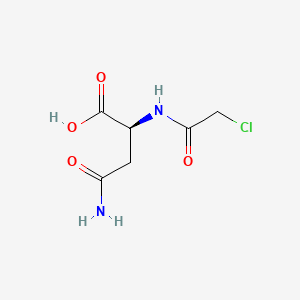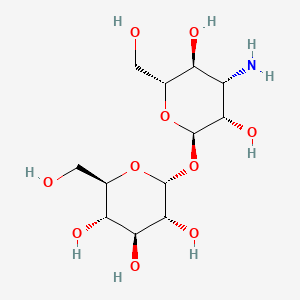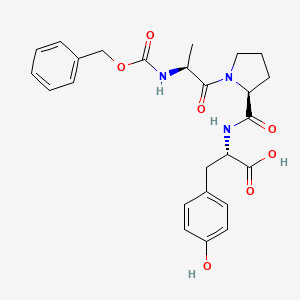
Z-Ala-Pro-Tyr-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
An efficient enzymatic cascade of Ala-Tyr synthesis was developed by a L-amino acid ligase together with polyphosphate kinase (PPK). Two L-amino acid ligases from Bacillus subtilis and Bacillus pumilus were selected and applied for Ala-Tyr synthesis .Molecular Structure Analysis
The molecular formula of Z-Ala-Pro-Tyr-OH is C25H29N3O7 . Its molecular weight is 483.51 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 483.51 . It should be stored at a temperature of -15°C .Applications De Recherche Scientifique
Green Synthesis and Potential Food Industry Application
Ungaro et al. (2015) describe a green technology for producing high-solubility, low-toxicity compounds with potential application in the food industry. This study showcases a clean, synthetic route for preparing the bitter-taste dipeptide Ala-Phe, which could serve as a potential substitute for caffeine in food additives. The synthesis involves a combination of biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles, highlighting an innovative approach to peptide chemistry and catalysis (Ungaro et al., 2015).
Biological Activity and Radiolabeling for Research
Hlaváček et al. (2009) synthesized and radiolabeled a series of Pro peptides to study their effects on oogenesis in insects, providing insights into peptide-based biological activities and their potential applications in biological and environmental studies (Hlaváček et al., 2009).
Peptide Synthesis and Metal Ion Effects
Liu and Ye (2010) investigated the synthesis of a cyclic heptapeptide, highlighting the effects of different metal ions on cyclization efficiency. This study contributes to our understanding of peptide synthesis and the role of metal ions, which is relevant for designing peptides with specific properties and functions (Liu & Ye, 2010).
Photodynamic Therapy Applications
Tan et al. (2015) designed a core/shell-structured vehicle for targeted pro-photosensitizer delivery, combining ALA-Zn(II) coordination polymers with magnetite colloidal supraparticles. This innovative approach demonstrates potential applications in photodynamic therapy, especially for bladder cancer treatment (Tan et al., 2015).
Self-Assembly and Material Design
Gour et al. (2021) explored the self-assembly of modified aromatic amino acids, including Z-Tyr-OH, into well-defined morphologies. This research opens avenues for the fabrication and design of novel materials with potential applications in various fields, from biomedicine to nanotechnology (Gour et al., 2021).
Mécanisme D'action
Safety and Hazards
When handling Z-Ala-Pro-Tyr-OH, it’s important to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .
Relevant Papers One relevant paper discusses the efficient synthesis of Ala-Tyr by L-amino acid ligase coupled with ATP regeneration system . Another paper discusses the topical peptide treatments with effective anti-aging results .
Propriétés
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O7/c1-16(26-25(34)35-15-18-6-3-2-4-7-18)23(31)28-13-5-8-21(28)22(30)27-20(24(32)33)14-17-9-11-19(29)12-10-17/h2-4,6-7,9-12,16,20-21,29H,5,8,13-15H2,1H3,(H,26,34)(H,27,30)(H,32,33)/t16-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZSGOXWDYSEQB-NDXORKPFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


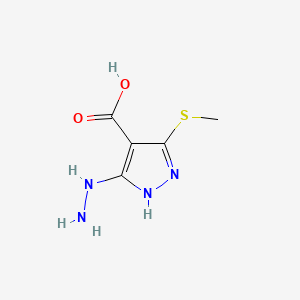
![(9aS,9bS)-9a-Methyl-1,5,6,9,9a,9b-hexahydro-8H-azeto[1,2-a][1,2,3]triazolo[5,1-c]pyrazin-8-one](/img/structure/B568194.png)
![(2R)-2-hydroxy-1-[1-[(3-methoxy-2-oxo-1-sulfoazetidin-3-yl)amino]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B568195.png)


